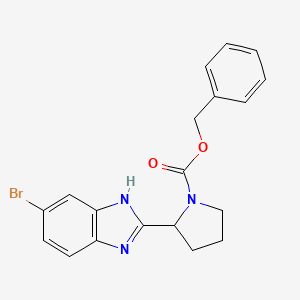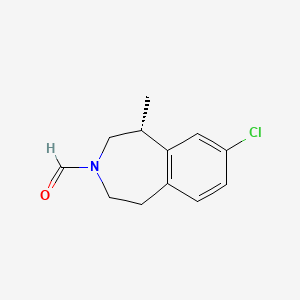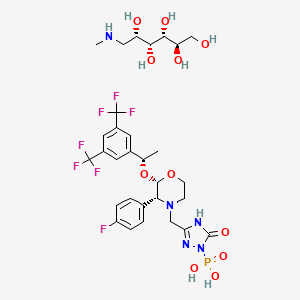
(1'S,2R,3S)-Fosaprepitant Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,2R,3S)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is water-soluble, making it suitable for intravenous administration, which is advantageous for patients who cannot take oral medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1’S,2R,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(1’S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(1’S,2R,3S)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: It is used as a model compound in studies of NK1 receptor antagonists and their synthesis.
Biology: The compound is studied for its effects on the NK1 receptor and its role in modulating biological responses.
Medicine: It is extensively researched for its efficacy in preventing CINV and other conditions related to NK1 receptor activity.
Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes.
Mechanism of Action
(1’S,2R,3S)-Fosaprepitant Dimeglumine exerts its effects by being converted to aprepitant in the body. Aprepitant then binds to the NK1 receptors in the brain, blocking the action of substance P, a neuropeptide associated with vomiting. This inhibition prevents the transmission of signals that trigger nausea and vomiting, making it effective in managing CINV.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The active form of (1’S,2R,3S)-Fosaprepitant Dimeglumine, used orally for the same indications.
Rolapitant: Another NK1 receptor antagonist used for preventing CINV.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
(1’S,2R,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and suitability for intravenous administration, providing an alternative for patients who cannot take oral medications. Its prodrug nature allows for controlled release and conversion to the active form, aprepitant, ensuring effective prevention of CINV.
Properties
Molecular Formula |
C30H39F7N5O11P |
|---|---|
Molecular Weight |
809.6 g/mol |
IUPAC Name |
[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1 |
InChI Key |
UGJUJYSRBQWCEK-GBIUHEKFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


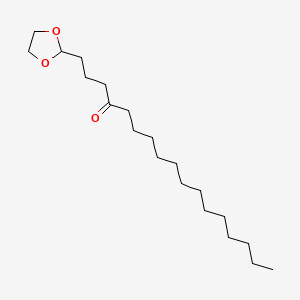
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
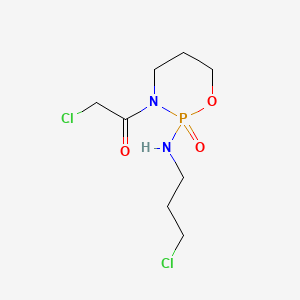
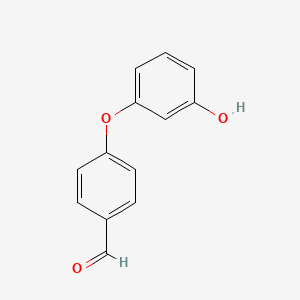
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
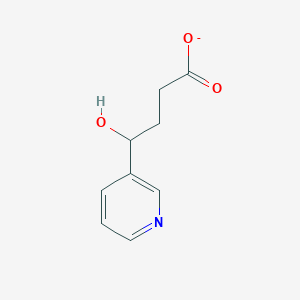

![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
